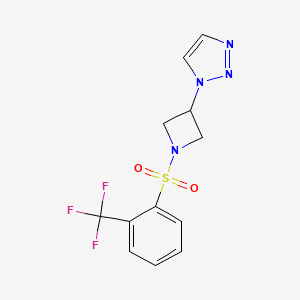

1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations . The observed chemical shifts of the azetidine derivatives were consistent with the data reported in the literature .Chemical Reactions Analysis

The aza-Michael addition of 1H-pyrazole, 4-bromo-1H-pyrazole, and 3-trifluoromethyl-1H-pyrazole was carried out under the same conditions as above (DBU and solvent acetonitrile), but its duration was longer (16 h) than with heterocyclic aliphatic amines (4 h) .Applications De Recherche Scientifique

Synthesis and Biological Activity

One-pot Synthesis and Evaluation of Biological Activity : A study detailed a one-pot procedure for synthesizing novel 1,2,3-triazole derivatives, showcasing their potential in yielding compounds with significant in vitro antibacterial activity and free radical scavenging ability. This synthesis route emphasizes the versatility of triazole derivatives as scaffolds for developing pharmacologically active molecules (Sreerama et al., 2020).

Synthesis of Heterocyclic Compounds : The synthesis and reactivity of 1-sulfonyl-1,2,3-triazoles have been reported, highlighting their use as stable precursors to Rh–azavinyl carbenes and carbene complexes. These intermediates facilitate the introduction of nitrogen atoms into various heterocycles, underlining the chemical utility of sulfonyl triazoles in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Anticancer Activity of Triazole Derivatives : Research into the design and synthesis of 1,2,4-triazoles carrying sulfonamide moieties demonstrated the potential anticancer activity of these compounds. This emphasizes the role of triazole derivatives in the development of new therapeutic agents (Ghorab et al., 2016).

Synthetic Transformations

Regiocontrolled Synthesis of Polysubstituted Pyrroles : A study on the regiocontrolled synthesis of polysubstituted pyrroles from terminal alkynes, sulfonyl azides, and allenes, using 1-sulfonyl-1,2,3-triazoles, showcases the synthetic versatility of these compounds. The transformation leverages nickel(0) catalysis, illustrating an innovative approach to constructing complex heterocyclic structures (Miura et al., 2013).

Discovery of Selective Estrogen Receptor Degraders : The optimization of tricyclic indazoles, including structures related to 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, has led to the discovery of potent selective estrogen receptor degraders (SERDs) for treating ER+ breast cancer. This highlights the application of these compounds in drug discovery and development (Scott et al., 2020).

Synthesis of Sulfamoyl Azides and Triazoles : Research into the synthesis of sulfamoyl azides and 1-sulfonyl-1,2,3-triazoles from secondary amines and a novel sulfonyl azide transfer agent demonstrates the broad synthetic utility of these compounds. The resulting triazoles serve as shelf-stable progenitors of rhodium azavinyl carbenes, showcasing their relevance in synthetic organic chemistry (Culhane & Fokin, 2011).

Mécanisme D'action

Target of Action

Similar compounds containing azetidine and triazole moieties have been reported to interact with a variety of enzymes and receptors .

Mode of Action

Compounds containing azetidine and triazole moieties are known to bind to various enzymes and receptors, leading to changes in their function . The trifluoromethyl group is often used in medicinal chemistry due to its lipophilic nature, which can enhance binding affinity and selectivity .

Biochemical Pathways

Compounds containing azetidine and triazole moieties are known to influence a variety of biological activities .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing metabolic stability and bioavailability .

Result of Action

Compounds containing azetidine and triazole moieties are known to exhibit a broad range of chemical and biological properties .

Propriétés

IUPAC Name |

1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2S/c13-12(14,15)10-3-1-2-4-11(10)22(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQALEGJQERTZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)

![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)

![8-(4-ethoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2887814.png)

![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2887826.png)

![7-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2887827.png)